8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline
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Description
8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16960512 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity and DNA-Gyrase Inhibition
A series of quinoline derivatives, including structures similar to the one , have been synthesized and evaluated for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The antibacterial potency of these compounds is often compared to standard agents, highlighting the importance of specific substitutions for enhancing activity. For example, compounds with a tetrahydro-2H-pyran-4-yl and piperazinyl moiety have shown promising results against various bacterial strains and in inhibiting DNA gyrase, suggesting potential applications in treating bacterial infections (Laborde et al., 1993).
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of fluoroquinolone derivatives offer insights into their pharmacological potential. Research has been conducted on the synthesis of novel fluoroquinolone derivatives, exploring different synthetic routes and structural modifications to enhance antibacterial activity. The molecular structure and crystallography studies provide a deeper understanding of the relationship between structure and activity, guiding the development of more effective antibacterial agents (Tomišić et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of quinoline derivatives has been investigated. Fluorine substitution can significantly affect the fluorescence quantum efficiency, absorption band position, and basicity of the molecule. These properties are crucial for the development of fluorescent probes and materials with potential applications in imaging and sensing technologies (Szlachcic & Uchacz, 2018).
Therapeutic Prospects and Resistance
Research on the therapeutic prospects of new fluoroquinolones, including resistance mechanisms, is vital for the development of new antibacterial drugs. The emergence of bacterial strains resistant to existing fluoroquinolones has prompted the synthesis of novel derivatives with enhanced activity and reduced resistance potential. Understanding the mechanisms of action and resistance helps in designing drugs that remain effective against resistant bacteria (Naeem et al., 2016).
Properties
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(oxan-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-3-1-2-14-4-5-17(21-18(14)16)19(24)23-10-8-22(9-11-23)15-6-12-25-13-7-15/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVNFCCSLCIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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